molecular formula OZn B8803097 ZINC hydrate

ZINC hydrate

Cat. No. B8803097
M. Wt: 81.4 g/mol
InChI Key: RNWHGQJWIACOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04376079

Procedure details

130 kg of zinc oxide is dispersed in a rotor-stator shear machine with 16 liters of 25% aqueous ammonia in 480 liters of cold water with simultaneous introduction of gaseous carbon dioxide. Simultaneously, 900 kg of molten stearic acid is emulsified at 80° C. in 180 liters of water and to the emulsion there is added 36 liters of 25% aqueous ammonia. Both dispersions are fed at 80° C. through correspondingly adjusted dosing pumps to a rotor-stator shear machine likewise heated to 80° C., so that stoichiometric amounts are reacted per unit of time. From the 130 kg of zinc oxide and 900 kg of stearic acid (saponification number=204) there is formed 1000 kg of zinc stearate. The pasty zinc stearate drawn off from the rotor-stator shear machine has a water content of about 45%. It is fed directly to a flowing air dryer in which it is dried to a water content of 0.2%. The end product is a finely granular, extremely pure, electrolyte-free zinc stearate.
Quantity
130 kg
Type
reactant
Reaction Step One
Quantity
16 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
480 L
Type
solvent
Reaction Step One
Quantity
900 kg
Type
reactant
Reaction Step Two
Quantity
36 L
Type
reactant
Reaction Step Three
Name
Quantity
180 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].N.C(=O)=[O:5].[C:7]([OH:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>O>[O-2:5].[Zn+2:2].[C:7]([OH:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:2].[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:0.1,6.7,9.10.11|

Inputs

Step One
Name
Quantity
130 kg
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
16 L
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
480 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
900 kg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
36 L
Type
reactant
Smiles
N
Step Four
Name
Quantity
180 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are fed at 80° C. through correspondingly adjusted dosing pumps to a rotor-stator shear machine
CUSTOM
Type
CUSTOM
Details
are reacted per unit of time

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 130 kg
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 900 kg
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1000 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04376079

Procedure details

130 kg of zinc oxide is dispersed in a rotor-stator shear machine with 16 liters of 25% aqueous ammonia in 480 liters of cold water with simultaneous introduction of gaseous carbon dioxide. Simultaneously, 900 kg of molten stearic acid is emulsified at 80° C. in 180 liters of water and to the emulsion there is added 36 liters of 25% aqueous ammonia. Both dispersions are fed at 80° C. through correspondingly adjusted dosing pumps to a rotor-stator shear machine likewise heated to 80° C., so that stoichiometric amounts are reacted per unit of time. From the 130 kg of zinc oxide and 900 kg of stearic acid (saponification number=204) there is formed 1000 kg of zinc stearate. The pasty zinc stearate drawn off from the rotor-stator shear machine has a water content of about 45%. It is fed directly to a flowing air dryer in which it is dried to a water content of 0.2%. The end product is a finely granular, extremely pure, electrolyte-free zinc stearate.
Quantity
130 kg
Type
reactant
Reaction Step One
Quantity
16 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
480 L
Type
solvent
Reaction Step One
Quantity
900 kg
Type
reactant
Reaction Step Two
Quantity
36 L
Type
reactant
Reaction Step Three
Name
Quantity
180 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].N.C(=O)=[O:5].[C:7]([OH:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>O>[O-2:5].[Zn+2:2].[C:7]([OH:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[Zn+2:2].[C:7]([O-:26])(=[O:25])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:0.1,6.7,9.10.11|

Inputs

Step One
Name
Quantity
130 kg
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
16 L
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
480 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
900 kg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Step Three
Name
Quantity
36 L
Type
reactant
Smiles
N
Step Four
Name
Quantity
180 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are fed at 80° C. through correspondingly adjusted dosing pumps to a rotor-stator shear machine
CUSTOM
Type
CUSTOM
Details
are reacted per unit of time

Outcomes

Product
Name
Type
product
Smiles
[O-2].[Zn+2]
Measurements
Type Value Analysis
AMOUNT: MASS 130 kg
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 900 kg
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Zn+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1000 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.